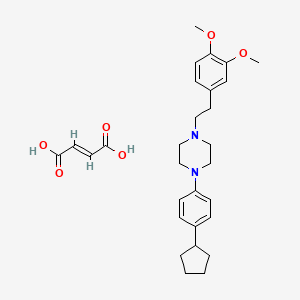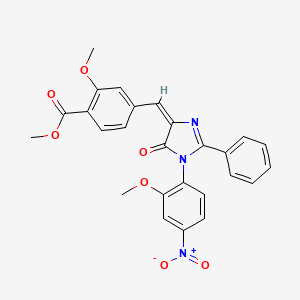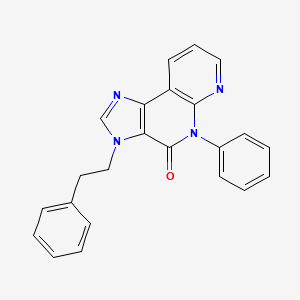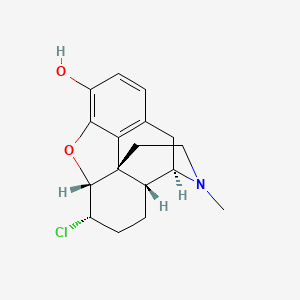
Chlorodihydromorphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodihydromorphide is a synthetic opioid derivative of morphine. It is structurally similar to morphine but has been modified to include a chlorine atom. This compound is known for its potent analgesic properties and has been studied for its potential use in pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodihydromorphide can be synthesized through several chemical reactions involving morphine as the starting material. The primary synthetic route involves the chlorination of dihydromorphine. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the chlorination reaction is carefully monitored to maintain the desired temperature and pressure conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chlorodihydromorphide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chlorodihydromorphide has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the effects of structural modifications on opioid activity.
Biology: Research has focused on its interactions with opioid receptors and its potential as a tool for understanding pain mechanisms.
Medicine: this compound’s potent analgesic properties make it a candidate for pain management therapies, especially in cases where traditional opioids are ineffective.
Industry: The compound is used in the development of new analgesic drugs and in the study of opioid receptor pharmacology.
Mechanism of Action
Chlorodihydromorphide exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein coupled receptor family and play a crucial role in pain modulation. Upon binding, this compound activates these receptors, leading to the inhibition of neurotransmitter release and the reduction of pain signals. The molecular targets include the mu, delta, and kappa opioid receptors, with the mu receptor being the primary target for its analgesic effects.
Comparison with Similar Compounds
Chlorodihydromorphide is unique compared to other opioid derivatives due to the presence of the chlorine atom, which enhances its binding affinity and potency. Similar compounds include:
Morphine: The parent compound, which lacks the chlorine atom and has a different pharmacological profile.
Codeine: Another morphine derivative with a methoxy group instead of a chlorine atom, resulting in different potency and effects.
Hydromorphone: A hydrogenated derivative of morphine with different pharmacokinetics and potency.
This compound stands out due to its enhanced potency and unique chemical structure, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
59971-06-1 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H20ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2,5,10-12,16,20H,3-4,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1 |
InChI Key |
LPDXKVXGVZJEDR-ZFDIKFDDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


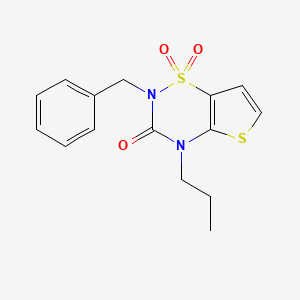
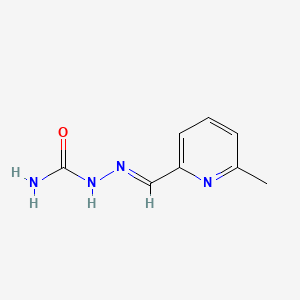
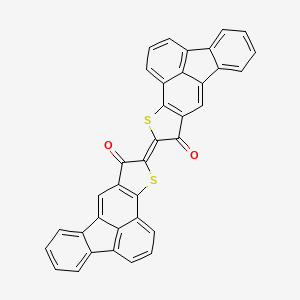
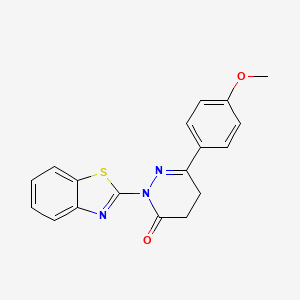
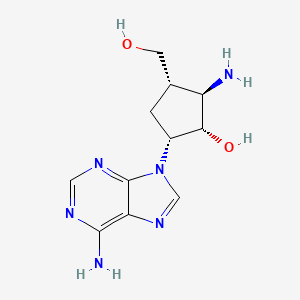
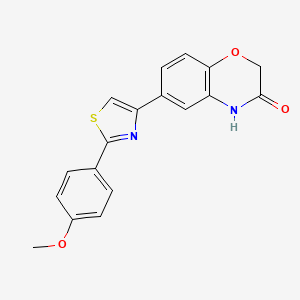
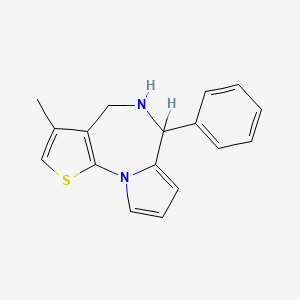

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
